Cas no 851952-29-9 (ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- AB00670654-01
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- 851952-29-9
- AKOS024590485
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
- F0641-0730
-
- インチ: 1S/C24H21N3O6S/c1-3-32-24(30)21-18-14-34-22(25-19(28)13-33-17-7-5-4-6-8-17)20(18)23(29)27(26-21)15-9-11-16(31-2)12-10-15/h4-12,14H,3,13H2,1-2H3,(H,25,28)
- InChIKey: DJUYWLYFKBPUAM-UHFFFAOYSA-N
- SMILES: S1C=C2C(C(=O)OCC)=NN(C3C=CC(=CC=3)OC)C(C2=C1NC(COC1C=CC=CC=1)=O)=O
計算された属性
- 精确分子量: 479.11510657g/mol
- 同位素质量: 479.11510657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 779
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- XLogP3: 4.5
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0730-1mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0730-30mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0641-0730-40mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
A2B Chem LLC | BA80690-10mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA80690-1mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA80690-25mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F0641-0730-75mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0730-20mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0730-2μmol |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0641-0730-10mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-29-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: A Comprehensive Overview
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with the CAS number 851952-29-9. This compound belongs to the class of thienopyridazines, which are known for their unique structural features and potential applications in various fields such as pharmaceuticals and materials science. The compound's structure incorporates a thienopyridazine ring system with substituents that include a methoxyphenyl group, an oxo group, a phenoxyacetamido group, and an ethyl ester moiety. These functional groups contribute to its diverse chemical properties and reactivity.
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a series of carefully designed organic reactions. The starting materials typically include aromatic precursors and heterocyclic building blocks. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules through methodologies such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. These techniques allow for precise control over the regiochemistry and stereochemistry of the final product.
The compound's structure is characterized by a thienopyridazine core, which is a fused bicyclic system consisting of a thiophene ring and a pyridazine ring. The presence of the methoxyphenyl group at position 3 introduces electron-donating effects, which can influence the electronic properties of the molecule. The oxo group at position 4 adds rigidity to the structure and may participate in hydrogen bonding or other non-covalent interactions. The phenoxyacetamido group at position 5 introduces additional aromaticity and potential sites for functionalization. Finally, the ethyl ester moiety at position 1 serves as a protecting group for the carboxylic acid functionality.
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has shown promise in various applications due to its unique chemical properties. In pharmaceutical research, this compound has been investigated as a potential lead molecule for drug development. Its structural features make it an attractive candidate for targeting specific biological pathways or enzymes. Recent studies have explored its activity against certain enzymes involved in metabolic disorders and inflammatory diseases.
In addition to its pharmaceutical applications, this compound has also been studied for its potential use in materials science. The thienopyridazine core exhibits interesting electronic properties that make it suitable for applications in organic electronics. Researchers have examined its ability to act as a semiconductor material in thin-film transistor devices. The presence of electron-donating groups such as the methoxyphenyl and phenoxyacetamido moieties enhances its electronic conductivity and makes it a promising candidate for use in flexible electronics.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate. Density functional theory (DFT) calculations have been employed to study its frontier molecular orbitals and reactivity towards various chemical transformations. These studies have revealed that the compound exhibits significant π-conjugation across its aromatic systems, which contributes to its stability and reactivity.
The compound's solubility properties are another area of interest for researchers. Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been found to exhibit moderate solubility in polar solvents due to the presence of hydrophilic groups such as the oxo and phenoxyacetamido moieties. This property is advantageous for applications requiring homogeneous mixing or dispersion in solution-based processes.
Ethical considerations are paramount in any research involving complex organic compounds like ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate. Researchers must adhere to strict safety protocols when handling such compounds to minimize environmental impact and ensure workplace safety. Additionally, efforts are being made to develop sustainable synthetic routes that reduce waste generation and energy consumption during the production process.
In conclusion, ethyl 3-(methoxypheny)-thienopyridazine is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse chemical reactivity and functionality that continues to be explored by researchers worldwide.
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